Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituent at the 1-position, where the related compound has a carboxylic acid group instead of the 4,5-dimethoxy-2-nitrophenyl substituent. []
Compound Description: This compound exhibits sedative-anxiolytic properties, particularly when administered at doses of 10 and 20 mg/kg. []
Compound Description: YM758 is a novel "funny" If current channel (If channel) inhibitor being developed as a potential treatment for stable angina and atrial fibrillation. Research indicates that YM758 is primarily taken up into hepatocytes via OATP1B1 and excreted into the bile via MDR1 in humans. []
Relevance: This compound, like 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belongs to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline family. The key distinction lies in the substituents. This compound bears a 4-(3,4-dimethoxybenzyl) and a 2-methyl group, while the target compound features a 1-(4,5-dimethoxy-2-nitrophenyl) substituent. []
Compound Description: This class of compounds has demonstrated significant activity as P-glycoprotein (P-gp) modulators and shows promise as potential multidrug resistance reversers. These compounds exhibit high selectivity for P-gp over other ABC transporters like MRP-1 and BCRP. []
Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They differ in their substituents at the 1 and 2 positions. While these compounds have a 2-phenethyl group and various amide substituents, the target compound possesses a 1-(4,5-dimethoxy-2-nitrophenyl) group. [, ]
Compound Description: These ester isosteres represent a class of compounds structurally related to 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides, designed to explore alternative functionalities while maintaining P-gp modulation activity. Unlike their amide counterparts, some ester compounds showed susceptibility to hydrolysis in human plasma. []
Compound Description: This series of compounds has been studied for its anticonvulsant effects in animal models of epilepsy. They exert their effects by interacting with specific targets in the central nervous system, potentially involving GABAergic or glutamatergic pathways. []
Relevance: This class of compounds, including 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, shares a common structural foundation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the substituent at the 1-position. In this series, it's a variable aryl group, while the target compound specifically has a 4,5-dimethoxy-2-nitrophenyl group at that position. []
Compound Description: This specific derivative within the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines series exhibited significant anticonvulsant activity against audiogenic seizures in DBA/2 mice. []
Relevance: Both this compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belong to the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines group. They are distinguished by their specific aryl substituents at the 1-position. This compound has a 4'-methylphenyl group, while the target compound features a 4,5-dimethoxy-2-nitrophenyl group. []
Compound Description: This compound is recognized for its potent hypotensive and bronchodilating effects. []
Relevance: While sharing the tetrahydroisoquinoline core with 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, this compound has distinct structural features. It has hydroxyl groups at the 6 and 7 positions and a 3,4,5-trimethoxybenzyl group at the 1-position, contrasting with the target compound's methoxy groups at the 6 and 7 positions and a 4,5-dimethoxy-2-nitrophenyl group at the 1-position. []
Compound Description: This compound has shown potential as a COMT (catechol-O-methyltransferase) inhibitor, although its activity is less pronounced compared to other related tetrahydroisoquinoline derivatives. []
Relevance: This compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belong to the tetrahydroisoquinoline family, but differ in their substitution patterns. This compound features hydroxyl groups at positions 6 and 7 and a 3,5-dimethoxy-4-hydroxybenzyl group at position 1, whereas the target compound has methoxy groups at positions 6 and 7 and a 4,5-dimethoxy-2-nitrophenyl group at position 1. []
Compound Description: I-K-1 is a synthetic isoquinoline analgesic that has been studied for its addiction liability compared to morphine, codeine, and D-propoxyphene. It has been shown to partially prevent morphine withdrawal symptoms but is less potent than codeine in this regard. []
Relevance: Both I-K-1 and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. They primarily differ in their substituents at the 1 and 2 positions. I-K-1 has a p-chlorophenethyl group at the 1-position and a methyl group at the 2-position, while the target compound has a 4,5-dimethoxy-2-nitrophenyl group at the 1-position and no substituent at the 2-position. []
Compound Description: This compound is a chiral tetrahydroisoquinoline derivative that has been synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). Its enantiospecific synthesis highlights the importance of stereochemistry in biological activity. [, ]
Relevance: This compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. They differ in the position and nature of their substituents. The related compound has a methyl group at the 2-position and a phenyl group at the 4-position, while the target compound features a 4,5-dimethoxy-2-nitrophenyl group at the 1-position. [, ]
Compound Description: This compound has shown antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its crystal structure has been determined, revealing a distorted half-chair conformation of the tetrahydroisoquinoline unit and intermolecular interactions. []
Relevance: This compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the common 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. They are differentiated by their substituents at the 1, 2, 3, and 4 positions. In contrast to the target compound's 1-(4,5-dimethoxy-2-nitrophenyl) group, this compound has a benzyl group at the 2-position, a furan-3-yl group at the 3-position, and a 2-phenyl-1H-inden-1-ylidene group at the 4-position. []
Compound Description: This chiral tetrahydroisoquinoline derivative serves as a precursor in the synthesis of novel chiral catalysts. Its crystal structure analysis reveals a half-boat conformation of the N-containing six-membered ring. []
Relevance: This compound is structurally related to 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as both share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. They differ in the substituents at the 1, 2, and 3 positions. This compound has a benzyl group at the 2-position, a phenyl group at the 1-position, and a methyl carboxylate at the 3-position, while the target compound has a 4,5-dimethoxy-2-nitrophenyl group at the 1-position. []
(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: These chiral aldehydes are versatile precursors in the asymmetric synthesis of isoquinoline alkaloids. They have been successfully utilized to synthesize (S)- and (R)-xylopinine, as well as (8S,14S)-coralydine. []
Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline but differ in their substituents at the 1 and 2 positions. These compounds have a formyl group at the 1-position and an ethoxycarbonyl group at the 2-position, while the target compound has a 4,5-dimethoxy-2-nitrophenyl group at the 1-position and no substituent at the 2-position. []
Compound Description: This compound is a calcium antagonist with distinct (+) and (-) enantiomers, making its resolution and quantification crucial for understanding its pharmacological properties. [, ]
Relevance: This compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belong to the same family of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The key difference lies in the substituent at the 1-position, where this compound features an α-naphthylmethyl group, while the target compound has a 4,5-dimethoxy-2-nitrophenyl group. [, ]
Compound Description: This class of compounds, prepared from 2-(3,4-dimethoxyphenyl)ethylamine and halophenylacetic acids, represents a series of halogenated derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The introduction of halogens can significantly influence the physicochemical properties and biological activities of these derivatives. []
Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The primary difference lies in the substituent at the 1-position, where this class of compounds has a halobenzyl group, while the target compound features a 4,5-dimethoxy-2-nitrophenyl group. [, ]
Compound Description: This class of compounds, synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide, represents a series of halogenated derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline featuring a halophenoxymethyl group at the 1-position. []
Relevance: These compounds and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key distinction lies in the substituent at the 1-position, where this class of compounds has a (halophenoxy)methyl group, while the target compound features a 4,5-dimethoxy-2-nitrophenyl group. []
Compound Description: This compound has shown tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines (HSC-2, HSC-4), inducing autophagy in these cells. []
Relevance: This compound, though structurally similar to 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, lacks the tetrahydroisoquinoline core. Instead, it has a dihydroisoquinoline moiety connected to a (3,4-dimethoxyphenyl)methanone group, making it a close analog rather than a direct derivative. []
Compound Description: This compound exhibited tumor-specific cytotoxicity in human oral squamous cell carcinoma cell lines, highlighting the potential importance of the ethoxycarbonyl and benzyloxycarbonyl groups for this activity. []
Relevance: This compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline both belong to the tetrahydroisoquinoline class. They are differentiated by the substituents on the tetrahydroisoquinoline core. This compound has an ethyl carboxylate at the 1-position and a benzyloxycarbonyl at the 2-position, while the target compound features a 4,5-dimethoxy-2-nitrophenyl group at the 1-position and lacks a substituent at the 2-position. []
Compound Description: This compound has demonstrated potent bradycardic activity with minimal impact on blood pressure in rats. []
Relevance: Both this compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. They differ in the substituent at the 2-position. Compound 6c features a 1-benzyl-3-piperidyl group at the 2-position, while the target compound does not have a substituent at that position. []
Compound Description: (R)-10a is an enantiopure compound derived from the 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline scaffold. It has demonstrated potent bradycardic activity in rats following oral administration, with minimal effects on blood pressure. Moreover, (R)-10a exhibited inhibitory activity against I(f) currents in guinea pig pacemaker cells (IC50 = 0.32 μM). []
Relevance: While the exact structure of (R)-10a is not provided, it is derived from the 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline scaffold, making it structurally related to 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They belong to the same class of tetrahydroisoquinoline derivatives. The key difference is the presence of the 1-oxo and 2-(3-piperidyl) substituents in (R)-10a, which are absent in the target compound. []
Compound Description: This enamide compound preferentially adopts a sickle conformation in solution and the crystalline state, demonstrating chirality. It exhibits rotational isomerism, and the interconversion rate between stereoisomers is influenced by the 1-alkylidene and N-acyl groups. []
Relevance: This compound and 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The main differences are the substituents at positions 1 and 2. This compound has a (3,4-dimethoxyphenylmethylene) group at the 1-position and a p-bromobenzoyl group at the 2-position. In contrast, the target compound has a 4,5-dimethoxy-2-nitrophenyl group at the 1-position and no substituent at the 2-position. []
Compound Description: These compounds are synthesized from N-benzylethanolamines with high diastereoselectivity. []
Relevance: These compounds, like 1-(4,5-dimethoxy-2-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, belong to the 1,2,3,4-tetrahydroisoquinoline family. They differ in the substituents on the tetrahydroisoquinoline ring. These compounds feature methyl groups at the 2 and 3 positions and a phenyl group at the 4 position, while the target compound is characterized by a 4,5-dimethoxy-2-nitrophenyl group at the 1-position and lacks substituents at the 2, 3, and 4 positions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.